Product packaging for 3-(Propan-2-yl)piperidin-2-one(Cat. No.:CAS No. 907561-37-9)

3-(Propan-2-yl)piperidin-2-one

Cat. No.: B3195455
CAS No.: 907561-37-9
M. Wt: 141.21 g/mol
InChI Key: ZSOCASZOXLDLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Propan-2-yl)piperidin-2-one is a piperidine-based organic compound intended for research and development purposes. Piperidine derivatives are a significant class of substances in medicinal chemistry and drug discovery, often serving as key building blocks or core structures in the synthesis of more complex molecules . The propan-2-yl (isopropyl) substituent on the piperidine ring may influence the compound's steric and electronic properties, potentially making it a valuable intermediate in exploring new chemical spaces. This product is provided as a stable solid or liquid (specific physical state, appearance, and storage recommendations to be confirmed by quality control). As with many specialized fine chemicals, its primary applications are in pharmaceutical research, agrochemical development, and as a precursor in organic synthesis. Researchers are encouraged to investigate its specific reactivity and potential utility in their projects. Intended Use: This product is for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B3195455 3-(Propan-2-yl)piperidin-2-one CAS No. 907561-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-ylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)7-4-3-5-9-8(7)10/h6-7H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOCASZOXLDLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Propan 2 Yl Piperidin 2 One and Derivatives

De Novo Synthetic Routes to the Piperidin-2-one Core

De novo synthesis, the construction of the piperidin-2-one ring from acyclic precursors, offers a versatile approach to this heterocyclic system. igem.orgnih.govmicrobenotes.comlibretexts.org These methods can be broadly categorized based on the key bond-forming strategies employed.

Cyclization Strategies for δ-Lactam Formation

The intramolecular cyclization of an amino acid or its derivative is a fundamental and widely employed strategy for the formation of lactams. For the synthesis of δ-lactams like piperidin-2-one, this typically involves the cyclization of a δ-amino ester.

One common approach involves the formation of an amide bond between a carboxylic acid or its derivative and an amine located at the δ-position of the same molecule. arkat-usa.org This can be achieved through various activation methods for the carboxylic acid. The cyclization of δ-amino esters can be promoted by heat or base to yield the corresponding δ-lactam. researchgate.net A specific example is the intramolecular cyclization of α-alkyl-δ-amino esters upon neutralization with a base, which smoothly affords α-alkyl valerolactams in excellent yields. researchgate.net

Reductive radical cyclizations of α-haloamides represent another strategy for lactam formation. nih.gov While these reactions can be challenging due to competing hydrodehalogenation, a photoenzymatic method using flavin-dependent 'ene'-reductases has been shown to be highly selective for the desired cyclized product. nih.gov This method has been successfully applied to the synthesis of γ, δ, ε, and ζ-lactams. nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. hse.ruresearchgate.netsemanticscholar.orgacs.orgnih.govresearchgate.net Several MCRs have been developed for the synthesis of highly functionalized piperidine (B6355638) and piperidin-2-one scaffolds.

A notable example is a four-component reaction involving Michael acceptors, aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halides, and ammonium (B1175870) acetate (B1210297) to produce pyridinium-substituted piperidin-2-ones with high diastereoselectivity. hse.ru In this reaction, ammonium acetate serves as the nitrogen source for the piperidine ring. hse.ru Another MCR involves the reaction of substituted β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium acetate to yield highly functionalized piperidines. acs.org

These MCRs offer significant advantages in terms of efficiency and atom economy, providing rapid access to diverse piperidin-2-one derivatives.

α-Alkylation of Esters with Subsequent Ring Closure

A versatile two-step approach to 3-substituted piperidin-2-ones involves the α-alkylation of an ester followed by a sequence of reactions leading to cyclization. A reported method starts with the α-alkylation of a commercially available ester with 3-azidopropyl trifluoromethanesulfonate. arkat-usa.org The resulting azido (B1232118) ester is then subjected to reduction of the azide (B81097) group to an amine, which subsequently undergoes intramolecular cyclization to form the 3-substituted piperidin-2-one. arkat-usa.org This method has been successfully applied to the synthesis of various 3-substituted δ-lactams. arkat-usa.org

Similarly, the alkylation of the aza-enolate of valerolactim methyl ether with electrophiles yields α-alkyl lactims. researchgate.net These intermediates can be hydrolyzed under mild acidic conditions to furnish the corresponding α-alkyl-δ-amino esters, which then cyclize to the α-alkyl lactams upon neutralization. researchgate.net

Transformations from Related Heterocycles

The piperidin-2-one skeleton can also be accessed through the transformation of other heterocyclic systems. A common strategy involves the hydrogenation of substituted pyridones. For instance, the stereoselective synthesis of 3-substituted piperidin-2-one derivatives has been achieved starting from 2-pyridone. znaturforsch.comznaturforsch.com This method often involves the use of a chiral auxiliary to control the stereochemistry of the newly formed chiral centers.

Stereoselective Synthesis of 3-(Propan-2-yl)piperidin-2-one and Analogues

Controlling the stereochemistry at the 3-position of the piperidin-2-one ring is crucial for the synthesis of specific stereoisomers of biologically active compounds.

Diastereoselective Control in δ-Lactam Construction

Several strategies have been developed to achieve diastereoselective synthesis of 3-substituted piperidin-2-ones. One approach utilizes a chiral auxiliary attached to the nitrogen atom to direct the introduction of the substituent at the 3-position. For example, N-galactosylated 2-piperidones have been used to stereoselectively introduce substituents at the 3-position by reacting the corresponding amide enolates with electrophiles. znaturforsch.comznaturforsch.com

Multi-component reactions can also be designed to proceed with high diastereoselectivity. hse.ruresearchgate.net For instance, a four-component synthesis of pyridinium-substituted piperidin-2-ones has been shown to be highly stereoselective, yielding a single diastereomer. hse.ru The stereochemical outcome of these reactions is often influenced by the steric and electronic properties of the starting materials and the reaction conditions.

The following table summarizes some of the synthetic methods discussed:

Method Key Features Reference(s)
Cyclization of δ-Amino Esters Fundamental approach, often promoted by heat or base. arkat-usa.orgresearchgate.net
Reductive Radical Cyclization Photoenzymatic method offers high selectivity for lactam formation. nih.gov
Multi-Component Reactions Efficient one-pot synthesis of highly functionalized piperidin-2-ones. hse.ruresearchgate.netsemanticscholar.orgacs.orgnih.govresearchgate.net
α-Alkylation and Cyclization Two-step process involving alkylation of an ester followed by ring closure. arkat-usa.orgresearchgate.net
Transformation from Pyridones Hydrogenation of substituted pyridones, often with chiral auxiliaries. znaturforsch.comznaturforsch.com
Diastereoselective Synthesis Use of chiral auxiliaries or stereoselective multi-component reactions. hse.ruresearchgate.netznaturforsch.comznaturforsch.com

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral molecules. These temporary chemical appendages guide the formation of a new stereocenter, after which they can be cleaved and often recovered.

One common strategy involves the use of carbohydrate-based auxiliaries. For instance, a D-xylose derivative attached to a polymer support has been used to direct asymmetric radical allylation reactions. scispace.com Similarly, a galactosyl amine auxiliary has been employed in domino Mannich-Michael condensation reactions to produce structurally diverse chiral piperidine derivatives. scispace.com In this approach, the auxiliary is attached to a polymer support via a silyl (B83357) ether linkage, and subsequent reactions, including condensation with an aldehyde and cyclization, lead to the formation of highly substituted piperidinones with controlled stereochemistry. scispace.com

Pyrrolidine-derived auxiliaries, such as (S)-lactamides, have also demonstrated high diastereoselectivity in the coupling of racemic α-halo acids with N-benzylethanolamine, a transformation relevant to the synthesis of substituted heterocyclic systems. researchgate.net Another prominent example is the use of SAMP/RAMP hydrazones, which allow for highly stereoselective Michael additions and subsequent cyclization to form 6-monosubstituted piperidin-2-ones with excellent enantiomeric excesses. researchgate.net

Table 1: Examples of Chiral Auxiliary-Mediated Syntheses

Auxiliary TypeReaction TypeProduct TypeDiastereomeric/Enantiomeric Excess
Carbohydrate-based (D-xylose)Radical Allylationα-Hydroxy AcidsNot specified
Carbohydrate-based (Galactosyl amine)Domino Mannich-Michael2,6-disubstituted piperidinonescis/trans ratios from 93:7 to 98:2
Pyrrolidine-derived ((S)-lactamide)α-Halo Acid Coupling3-Aryl-1,4-oxazin-2-onesHigh diastereoselectivity
SAMP/RAMP HydrazonesMichael Addition/Cyclization6-Substituted piperidin-2-onesee = 79-92%
SAMP/RAMP Hydrazonesα-Alkylation/1,2-Addition2-Substituted piperidin-3-olsde, ee >96%

Enantioselective Catalytic Methods

The development of enantioselective catalytic methods provides a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. These methods use a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

A notable advancement is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cnacs.orgorganic-chemistry.org This method allows for the cross-coupling of pyridine (B92270) derivatives with various boronic acids to produce 3-substituted tetrahydropyridines in high yields and excellent enantioselectivity. nih.govsnnu.edu.cnacs.org A subsequent reduction step can then furnish enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cnacs.orgorganic-chemistry.org This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, offers a versatile route to a wide array of chiral piperidines. researchgate.netnih.govsnnu.edu.cnacs.org

Organocatalysis also presents powerful strategies. For example, a quinine-derived urea (B33335) catalyst has been used in a one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization to afford 3-substituted morpholin-2-ones and piperazin-2-ones with up to 99% enantiomeric excess. acs.org Such strategies could be adapted for the synthesis of chiral piperidin-2-ones.

Table 2: Enantioselective Catalytic Methods for Piperidine Synthesis

Catalyst SystemReaction TypeProduct TypeKey Features
Rhodium/(S)-SegphosAsymmetric Reductive Heck3-Substituted TetrahydropyridinesHigh yield, excellent enantioselectivity, broad functional group tolerance. snnu.edu.cnorganic-chemistry.org
Quinine-derived UreaDomino Reaction3-Aryl/alkyl piperazin-2-onesUp to 99% ee, one-pot synthesis. acs.org
Chiral Magnesium BiphosphateDouble C-H Functionalization/CyclizationTricyclic PiperidinesHigh diastereoselectivity and yields. mdpi.com

Introduction and Functionalization of the Propan-2-yl Moiety

The direct introduction of an isopropyl group at the C3 position of the piperidin-2-one ring is a key synthetic challenge. A common approach involves the α-alkylation of a pre-formed piperidin-2-one enolate. This method requires a strong base, such as lithium diisopropylamide (LDA), to generate the nucleophilic enolate, which is then reacted with an isopropyl electrophile (e.g., 2-iodopropane).

An alternative strategy builds the ring system with the isopropyl group already in place. One such method starts from commercially available esters. arkat-usa.org The ester is first α-alkylated with a suitable electrophile that also contains a masked amino group, such as 3-azidopropyl trifluoromethanesulfonate. arkat-usa.org Following the alkylation step, which introduces the desired carbon chain, the azide is reduced to an amine, which then undergoes intramolecular cyclization to form the δ-lactam ring. arkat-usa.org To synthesize this compound via this route, one would start with an ester already containing the isopropyl group, such as methyl 3-methylbutanoate.

Regioselective Functionalization of the Piperidin-2-one Ring System

Achieving regioselective functionalization of the piperidin-2-one ring is crucial for synthesizing specifically substituted derivatives. The challenge lies in controlling reactions at the desired position, typically the α- or β-positions relative to the nitrogen atom.

Photocatalytic oxidation has emerged as a powerful tool for the regioselective functionalization of saturated N-heterocycles. chemrxiv.org By using an acridinium (B8443388) photocatalyst, it is possible to achieve either α- or β-functionalization of N-Boc-piperidine under mild conditions. chemrxiv.org For instance, α-hydroxylation can be followed by elimination to form an enecarbamate, which can then be further functionalized at the β-position. chemrxiv.org The regioselectivity is often directed by the substitution pattern of the piperidine ring, with desaturation occurring at the less substituted α,β-site. chemrxiv.org

Another strategy involves the regioselective union of conjugated alkynes with imines, which, after a series of steps, can lead to highly substituted piperidines. nih.gov This process allows for the construction of complex piperidine cores with controlled stereochemistry. nih.gov Furthermore, methods for the regioselective α- or γ-alkylation of piperidine ene-carbamates have been explored, providing access to a range of functionalized piperidine derivatives. researchgate.net

Green Chemistry and Sustainable Synthetic Protocols for Piperidin-2-ones

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. frontiersin.orgrasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds, including piperidin-2-ones.

Key areas of focus in green chemistry include the use of safer solvents, the development of catalyst-free reaction conditions, and the application of energy-efficient technologies like microwave irradiation. frontiersin.orgmdpi.com For example, 1,3-dipolar cycloaddition reactions have been successfully carried out in ionic liquids, which can serve as reusable solvents, to produce heterocyclic structures in high yields with reduced reaction times compared to conventional methods. frontiersin.org

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is indispensable for unambiguously determining the molecular structure, connectivity, and stereochemistry of 3-(Propan-2-yl)piperidin-2-one. Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectroscopy provide complementary information to build a complete picture of the molecule's architecture.

NMR spectroscopy serves as the cornerstone for elucidating the carbon skeleton and the chemical environment of each proton. Analysis of ¹H and ¹³C spectra, along with two-dimensional (2D) correlation experiments, allows for a definitive assignment of all atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the piperidin-2-one ring and the isopropyl substituent. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the magnetic anisotropy of the carbonyl group. ucl.ac.uk

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show eight unique carbon signals, consistent with the molecular structure. The carbonyl carbon (C=O) of the lactam functional group is the most deshielded, appearing at the lowest field. weebly.comcompoundchem.com Carbons adjacent to the heteroatoms are also shifted downfield relative to simple alkanes. oregonstate.edu

Interactive Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 (C=O)170 - 175Amide carbonyl carbon, highly deshielded. compoundchem.com
C640 - 45Methylene (B1212753) carbon adjacent to the amide nitrogen.
C345 - 55Methine carbon alpha to the carbonyl group and bearing the isopropyl substituent.
C525 - 30Methylene carbon in the piperidine (B6355638) ring.
C420 - 25Methylene carbon in the piperidine ring.
C7 (CH)30 - 35Methine carbon of the isopropyl group.
C8/C9 (CH₃)18 - 22Diastereotopic methyl carbons of the isopropyl group, potentially showing slightly different shifts.

Note: Values are predicted based on typical chemical shift ranges for substituted piperidines and lactams.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The amide proton (N-H) is expected to be a broad singlet. Protons on carbons adjacent to the nitrogen (H6) and carbonyl group (H3) would be the most downfield among the ring protons.

Interactive Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Protons
N-H6.0 - 8.0Broad Singlet (br s)-
H32.5 - 3.0Multiplet (m)H4, H7
H63.2 - 3.6Multiplet (m)H5
H4, H51.7 - 2.2Multiplets (m)H3, H5, H6
H72.0 - 2.5Multiplet (m)H3, H8, H9
H8, H90.9 - 1.2Doublet (d)H7

Note: Predicted values are based on general principles and data from analogous alkyl-substituted piperidinones.

To confirm the assignments made from 1D NMR and to map the complete bonding network, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton couplings, typically through two or three bonds. libretexts.org For this compound, the following key cross-peaks would be expected:

A correlation between the C3 proton and the C7 proton of the isopropyl group, confirming the attachment of the substituent to the ring.

Correlations tracing the piperidine ring structure: H3 with H4 protons, H4 with H5 protons, and H5 with H6 protons.

A cross-peak between the isopropyl methine proton (H7) and the methyl protons (H8/H9). libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. hmdb.ca An HSQC spectrum would definitively link the proton and carbon assignments. For example, the proton signal assigned as H3 would show a cross-peak with the carbon signal for C3, and the methyl proton signals (H8/H9) would correlate with the methyl carbon signals (C8/C9). researchgate.net This technique is invaluable for distinguishing between the various methylene (CH₂) and methine (CH) signals in both the ring and the side chain.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a functional group fingerprint. americanpharmaceuticalreview.com IR and Raman are complementary techniques; strong IR absorptions often correspond to weak Raman signals, and vice versa.

The IR and Raman spectra of this compound would be dominated by absorptions from the secondary amide (lactam) group and the alkyl portions of the molecule.

N-H Stretch: A prominent absorption band is expected in the IR spectrum between 3200 and 3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: aliphatic C-H stretching vibrations from the piperidine ring and isopropyl group are expected to appear in the region of 2850-3000 cm⁻¹.

C=O Stretch (Amide I Band): The most intense and characteristic absorption in the IR spectrum is the carbonyl (C=O) stretch, known as the Amide I band. For a six-membered lactam, this typically occurs in the range of 1650-1680 cm⁻¹. Its precise position can be influenced by hydrogen bonding in the solid state.

N-H Bend (Amide II Band): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, typically found around 1550 cm⁻¹.

Interactive Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected Intensity (IR)
N-H StretchSecondary Amide3200 - 3400Medium - Strong
C-H StretchAlkyl (sp³)2850 - 3000Medium - Strong
C=O StretchAmide (Lactam)1650 - 1680Very Strong
N-H BendSecondary Amide1540 - 1570Medium - Strong
C-H BendAlkyl1370 - 1470Medium

Note: Frequencies are based on standard vibrational spectroscopy correlation tables. Actual values may vary based on the physical state (solid, liquid) and solvent.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound (C₈H₁₅NO). High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its elemental composition. For C₈H₁₅NO, the expected exact mass is 141.1154 g/mol .

Electron ionization (EI) mass spectrometry would induce fragmentation, providing valuable structural clues. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. Key fragmentation pathways for this compound are expected to include:

Loss of the isopropyl group: Cleavage of the bond between the C3 carbon and the isopropyl substituent is a likely event, resulting in the loss of a propyl radical (•C₃H₇) to yield a fragment ion at m/z 98. This is often a dominant fragmentation pathway for alkyl-substituted cyclic compounds.

Alpha-Cleavage: The cleavage of bonds adjacent to the nitrogen atom is a characteristic fragmentation for amines and amides. This could lead to the loss of various fragments around the ring.

Ring Cleavage: Fragmentation of the piperidin-2-one ring itself can occur, leading to a series of smaller ions.

The fragmentation of the parent compound, 2-piperidinone (C₅H₉NO), shows a molecular ion peak at m/z 99, with major fragments corresponding to the loss of CO and subsequent rearrangements. nist.gov For this compound, a similar loss of CO from the molecular ion would yield a fragment at m/z 113. A study on the synthesis of related 3-substituted piperidin-2-ones confirmed the molecular weight of analogues like 3-(o-Tolyl)piperidin-2-one via HR-MS, lending confidence to these predictive analyses. arkat-usa.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment StructureDescription of Loss
141[C₈H₁₅NO]⁺•Molecular Ion (M⁺•)
126[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
98[M - C₃H₇]⁺Loss of the isopropyl radical (•CH(CH₃)₂)
84[C₅H₈O]⁺• or [C₅H₁₀N]⁺Complex ring fragmentation
56[C₄H₈]⁺• or [C₃H₆N]⁺Further ring fragmentation
43[C₃H₇]⁺Isopropyl cation

Solid-State Structural Investigations

Investigating the solid-state structure provides definitive information on the molecule's three-dimensional arrangement and the non-covalent forces that govern its crystal lattice.

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic coordinates of a molecule in its crystalline form.

The C3 carbon atom of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images: the (R)- and (S)-enantiomers. X-ray diffraction of a crystal grown from a single enantiomer allows for the unambiguous determination of its absolute configuration. nih.gov

The analysis would also reveal the precise conformation of the piperidin-2-one ring. Six-membered rings like piperidine typically adopt a non-planar chair conformation to minimize angular and torsional strain. nih.gov In a related compound, 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, the piperidine ring was confirmed to adopt a chair conformation. iucr.org For this compound, the bulky isopropyl group at the C3 position is expected to preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with hydrogen atoms on the ring. rsc.org The lactam functionality, with its partially planar amide bond, may introduce some distortion to the ideal chair geometry, possibly leading to a twist-boat or distorted chair conformation. nih.gov

The crystal packing is dominated by intermolecular hydrogen bonding involving the lactam moiety. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This typically leads to the formation of robust centrosymmetric dimers or extended chains through N-H···O=C interactions. nih.govnih.gov In the crystal structure of a co-crystal involving piperidin-2-one, these N-H···O hydrogen bonds were observed to link molecules into dimers. nih.gov Additionally, weaker C-H···O interactions involving the ring's methylene hydrogens and the carbonyl oxygen can further stabilize the crystal lattice. iucr.org

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Role in Crystal Packing
Hydrogen Bond (Strong)N-H (Lactam)O=C (Lactam)Primary interaction, forming dimers or chains
Hydrogen Bond (Weak)C-H (Aliphatic)O=C (Lactam)Secondary stabilization of the 3D network
van der Waals ForcesEntire MoleculeEntire MoleculeOverall packing efficiency and density

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

For this compound, the dnorm map would be expected to show distinct red spots, indicating close contacts shorter than the van der Waals radii, corresponding to the strong N-H···O hydrogen bonds. Studies on other piperidine derivatives have successfully used this method to visualize and analyze C-H···O and other weak interactions. iucr.orgnih.goveurjchem.com

The two-dimensional fingerprint plot is derived from the Hirshfeld surface, summarizing all intermolecular contacts in a graph of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface). The plot for this compound would be expected to feature:

A pair of sharp, distinct "spikes" at low de + di values, characteristic of the strong N-H···O hydrogen bonds.

A large, diffuse region representing the high percentage of H···H contacts, typical for organic molecules.

A Hirshfeld analysis on 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one demonstrated the utility of this technique for analyzing the intermolecular interactions in a molecule containing the same 3-substituent. iucr.org

Single-Crystal X-ray Diffraction Analysis

Conformational Preferences and Dynamics of the Piperidin-2-one Ring

The piperidin-2-one ring is not static; it exists in a dynamic equilibrium between various conformations. The primary conformations for a six-membered ring are the low-energy chair forms and the higher-energy boat and twist-boat forms. nih.govacs.org Due to the high energy barrier, the boat conformation is typically a transition state between twist-boat forms.

The presence of the sp²-hybridized carbonyl carbon and the planar nature of the amide bond (O=C-N-H) significantly influences the ring's geometry. This partial planarity can lead to A(1,3) strain (pseudoallylic strain), which affects the preference of substituents at the adjacent C3 position. nih.gov

The conformational equilibrium of the isopropyl group at C3 is heavily skewed towards the equatorial position. An axial isopropyl group would experience significant steric repulsion from the axial hydrogens at the C5 position (a 1,3-diaxial interaction), making this conformation energetically unfavorable. rsc.org NMR studies on related piperidine-3-carboxylic acid derivatives have been used to quantify the free energy differences between axial and equatorial conformers, confirming a strong preference for the equatorial orientation of the substituent. researchgate.net Therefore, the predominant conformation of this compound in solution is expected to be a distorted chair with the isopropyl group in the equatorial position.

Chemical Reactivity and Mechanistic Transformations

Reactivity of the Amide Linkage within the Piperidin-2-one Ring

The chemical character of 3-(Propan-2-yl)piperidin-2-one is largely dictated by the piperidin-2-one (δ-valerolactam) ring. The amide bond within this six-membered ring, while relatively stable due to resonance, serves as a key site for several fundamental transformations. nih.gov The stability of this bond arises from the delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.gov However, unlike the highly strained four-membered β-lactams, the six-membered ring of a δ-lactam does not possess significant ring strain that would dramatically enhance its reactivity. wikipedia.org

Hydrolysis: The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions, resulting in ring-opening to form 5-amino-6-methylheptanoic acid.

Acid-catalyzed hydrolysis typically involves the initial protonation of the carbonyl oxygen, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. cdnsciencepub.com

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and an amine. nih.gov

Reduction: The carbonyl group of the lactam can be completely reduced to a methylene (B1212753) group (CH₂) by powerful reducing agents. This transformation is a crucial method for converting the substituted piperidin-2-one into the corresponding 3-isopropylpiperidine. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively reducing amides to amines. adichemistry.comchemicalforums.comorganic-chemistry.org Borane (BH₃) complexes and other specialized reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can also achieve this reduction, sometimes with greater chemoselectivity. chemicalforums.comsemanticscholar.org

N-Alkylation and N-Acylation: The nitrogen atom of the lactam, bearing a hydrogen atom, is nucleophilic and can undergo substitution reactions.

N-Alkylation can be achieved by treating the lactam with a base to form the corresponding anion, followed by reaction with an alkyl halide.

N-Acylation involves the reaction with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base, to form an N-acyl lactam (a cyclic imide derivative).

TransformationReagents and ConditionsProductReference
Amide Hydrolysis (Ring-Opening)H₃O⁺ or OH⁻, heat5-amino-6-methylheptanoic acid cdnsciencepub.com
Amide Reduction1) LiAlH₄, THF; 2) H₂O workup3-Isopropylpiperidine adichemistry.comchemicalforums.com
N-AcylationAcyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine)1-Acyl-3-(propan-2-yl)piperidin-2-one cambridge.org
Table 1: Selected Reactions of the Amide Linkage in this compound.

Functional Group Transformations Involving the Propan-2-yl Substituent

The propan-2-yl (isopropyl) group at the C3 position is a saturated alkyl substituent and is generally less reactive than the amide functionality. However, its tertiary carbon-hydrogen bond is a potential site for certain transformations, particularly those involving radical intermediates.

Free-Radical Halogenation: Under UV light or with a radical initiator, reagents like N-bromosuccinimide (NBS) could selectively halogenate the tertiary position of the isopropyl group. This selectivity is due to the relative stability of the tertiary radical intermediate that would form at the methine carbon.

Oxidation: Strong oxidizing agents could potentially oxidize the tertiary C-H bond. However, such reactions often lack selectivity and may lead to the oxidation of other positions on the piperidine (B6355638) ring or even ring cleavage under harsh conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Ring System

For a saturated heterocyclic system like piperidin-2-one, electrophilic substitution on the ring carbons is not a feasible pathway. The primary site for substitution is the α-carbon (C3) adjacent to the carbonyl group, which can be rendered nucleophilic.

The hydrogen atom on the C3 carbon is acidic due to its position alpha to the carbonyl group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate this position to form a lactam enolate. wikipedia.org This enolate is a powerful nucleophile and can react with various electrophiles.

α-Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce a new alkyl group at the C3 position, forming a 3,3-disubstituted piperidin-2-one. The stereoselectivity of this addition can often be controlled by the reaction conditions and the nature of the substrate. researchgate.net

α-Acylation: Reaction of the lactam enolate with an acyl halide or an anhydride results in the formation of a β-dicarbonyl system, specifically a 3-acyl-3-(propan-2-yl)piperidin-2-one. pearson.comnih.gov

These reactions via the enolate intermediate are fundamental for building molecular complexity from the parent piperidin-2-one scaffold.

ReactionBaseElectrophileProduct TypeReference
α-AlkylationLDA, THF, -78 °CAlkyl halide (e.g., CH₃I)3-Alkyl-3-(propan-2-yl)piperidin-2-one researchgate.net
α-AcylationLDA, THF, -78 °CAcyl chloride (e.g., CH₃COCl)3-Acyl-3-(propan-2-yl)piperidin-2-one pearson.com
Table 2: Nucleophilic Substitution Reactions via the Lactam Enolate.

Ring-Opening, Ring-Contraction, and Ring-Expansion Reactions

The piperidine skeleton of this compound can undergo transformations that alter the ring size or structure.

Ring-Opening: As discussed previously, hydrolysis of the amide bond is the most direct method of ring-opening, leading to an acyclic amino acid. cdnsciencepub.com

Ring-Contraction: Photochemical methods have been developed for the ring contraction of saturated heterocycles. nih.govnih.gov For instance, a visible light-mediated ring contraction of α-acylated piperidines can occur via a Norrish type II reaction pathway. nih.govresearchgate.net This process involves a 1,5-hydrogen atom transfer from the ring to an excited ketone, leading to a diradical intermediate that fragments and reforms into a smaller ring, such as a substituted pyrrolidine. nih.gov

Ring-Expansion: Certain piperidine derivatives can be induced to undergo ring expansion to form seven-membered rings (azepanes). researchgate.net For example, specific strategies involving the rearrangement of intermediates can lead to the stereoselective and regioselective formation of azepane derivatives from piperidine precursors. rsc.org

Enamine Chemistry and Applications in C-C Bond Formation

While the classic Stork enamine synthesis involves the reaction of a ketone or aldehyde with a secondary amine, the underlying principle is the creation of a nucleophilic α-carbon. mychemblog.comwikipedia.orglibretexts.org In the case of this compound, this nucleophilic character is achieved through the formation of a lactam enolate, as described in section 4.3.

The enolate of this compound serves as a nitrogen analog of an enolate and is a key intermediate for C-C bond formation at the C3 position. Its reactivity mirrors that of enamines in many respects:

It readily attacks activated alkyl halides (e.g., allyl, benzyl (B1604629) halides). wikipedia.org

It can participate in Michael additions by reacting with α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl structures after hydrolysis of the iminium intermediate equivalent. libretexts.org

It can be acylated with acid chlorides to produce β-dicarbonyl compounds. cambridge.org

The use of the lactam enolate provides a powerful and stereocontrolled method for elaborating the piperidin-2-one skeleton, analogous to the utility of the Stork enamine reaction in ketone and aldehyde chemistry. organicchemistrytutor.com

Investigations into Charge-Transfer Complexation

Charge-transfer (CT) complexes are formed through the interaction of an electron-rich donor molecule and an electron-deficient acceptor molecule. mdpi.com The nitrogen atom in saturated heterocycles like piperidine can act as an electron donor. Studies have demonstrated the formation of stable CT complexes between piperidine derivatives, such as 4-methylpiperidine, and various σ-acceptors (like iodine) and π-acceptors (like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ, and 7,7,8,8-tetracyanoquinodimethane, TCNQ). hbku.edu.qahbku.edu.qa

For this compound, the nitrogen atom's lone pair is involved in amide resonance, which reduces its electron-donating ability compared to a simple secondary amine. However, it can still potentially act as an electron donor to form CT complexes with strong π-acceptors. The formation and stability of such a complex would depend on factors like the solvent and the electron affinity of the acceptor. Spectroscopic methods, such as UV-Vis spectroscopy, are typically used to characterize these complexes by observing the appearance of a new, broad absorption band corresponding to the charge-transfer transition. mdpi.comscienceopen.com

Oxidation and Reduction Chemistry of this compound

Beyond the reduction of the amide carbonyl to an amine (Section 4.1), the piperidin-2-one ring can undergo other redox reactions.

Oxidation: The piperidin-2-one ring can be oxidized at the carbon atom alpha to the nitrogen (C6) or the carbon atom alpha to the carbonyl (C3).

Oxidation to Imides: A common oxidation reaction for lactams is the conversion to the corresponding cyclic imide. This involves the introduction of a carbonyl group at a carbon adjacent to the nitrogen. For this compound, oxidation could potentially occur at C6 to yield 3-(propan-2-yl)piperidine-2,6-dione. Various reagents, including metal-based oxidants and photocatalytic systems, have been employed for the oxidation of lactams to imides. acs.orgacs.orgresearchgate.net

Oxidation to Hydroxylactams: Partial oxidation can lead to hydroxylactams, which are valuable synthetic intermediates. For example, oxidation at C6 could yield 6-hydroxy-3-(propan-2-yl)piperidin-2-one.

Reduction:

Reduction to Piperidine: As detailed in section 4.1, the most significant reduction is the complete conversion of the lactam carbonyl to a methylene group, yielding 3-isopropylpiperidine. adichemistry.com This transformation fundamentally changes the chemical nature of the heterocyclic core from a cyclic amide to a cyclic secondary amine.

Reaction TypeReagentsPotential ProductReference
OxidationVarious (e.g., RuO₄, KMnO₄, photocatalytic systems)3-(Propan-2-yl)piperidine-2,6-dione acs.orgresearchgate.net
ReductionLiAlH₄ or BH₃·THF3-Isopropylpiperidine adichemistry.comsemanticscholar.org
Table 3: Summary of Oxidation and Reduction Reactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties at the electronic level. Methods like Density Functional Theory (DFT) are instrumental in providing insights into the geometry, electronic distribution, and spectroscopic features of molecules such as 3-(Propan-2-yl)piperidin-2-one.

Density Functional Theory (DFT) is a computational method used to determine the ground-state electronic structure of molecules. A primary application of DFT is molecular geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. This process yields the most stable three-dimensional structure, providing crucial data on bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to achieve a reliable optimized geometry. nih.govnih.govresearchgate.net Studies on similar 2,6-disubstituted piperidine (B6355638) derivatives have consistently shown that the piperidine ring adopts a stable chair conformation. nih.goviucr.org In the case of this compound, the isopropyl group at the C3 position would likely occupy an equatorial position to minimize steric hindrance. The optimization process computationally confirms the stability of this conformation and provides precise geometric parameters.

Table 1: Illustrative Predicted Geometric Parameters for this compound from a DFT Optimization (Note: These are example values typical for such a structure and not from a specific published study on this exact molecule.)

ParameterBond/AnglePredicted Value
Bond Length (Å) C2=O1.23 Å
N1-C21.35 Å
N1-C61.47 Å
C3-C(isopropyl)1.54 Å
Bond Angle (°) O=C2-N1125.0°
C2-N1-C6120.5°
N1-C2-C3117.0°
Dihedral Angle (°) C6-N1-C2-C3-10.5°
N1-C2-C3-C435.0°

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests high polarizability, high chemical reactivity, and low kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the p-orbitals of the nitrogen and carbonyl oxygen atoms of the lactam group. The LUMO would likely be centered on the antibonding π* orbital of the carbonyl group (C=O). In a related compound, 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, DFT studies showed the HOMO localized on the C=O group and the piperidine ring, with a calculated HOMO-LUMO gap of 3.110 eV. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated to further quantify the molecule's reactivity profile.

Table 2: Example Frontier Molecular Orbital Properties for a Piperidine Derivative (Note: Data is illustrative and based on findings for structurally related compounds.) nih.govnih.gov

ParameterSymbolFormulaIllustrative Value (eV)
HOMO Energy EHOMO--5.85 eV
LUMO Energy ELUMO--0.95 eV
Energy Gap ΔEELUMO - EHOMO4.90 eV
Ionization Potential I-EHOMO5.85 eV
Electron Affinity A-ELUMO0.95 eV
Chemical Hardness η(I - A) / 22.45 eV
Chemical Softness S1 / (2η)0.204 eV⁻¹
Electronegativity χ(I + A) / 23.40 eV
Electrophilicity Index ωχ² / (2η)2.36 eV

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted onto the total electron density surface, with different colors representing varying potential values. Red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green represents areas of neutral potential.

For this compound, an MEP analysis would reveal the most negative potential (red) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.gov This site represents the primary center for electrophilic attack. Conversely, the most positive potential (blue) would be located around the hydrogen atom attached to the nitrogen (N-H), making it the most likely site for nucleophilic attack. The hydrogen atoms of the isopropyl and piperidine ring would show moderately positive potential.

Theoretical vibrational analysis via DFT is a powerful method for assigning and interpreting experimental infrared (IR) and Raman spectra. The calculation provides the harmonic vibrational frequencies corresponding to the fundamental modes of molecular motion. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. researchgate.net Therefore, they are typically scaled using a scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.gov

A computational study of this compound would predict characteristic vibrational frequencies for its functional groups. Key vibrations would include the C=O stretching of the lactam ring, the N-H stretching and bending modes, and the symmetric and asymmetric C-H stretching of the piperidine and isopropyl groups. The potential energy distribution (PED) analysis can be used to provide a detailed assignment of each vibrational mode. researchgate.net

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound (Note: These are example values and not from a specific published study on this exact molecule.)

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Expected IR/Raman Intensity
N-H Stretch 35303392Strong
C-H Asymmetric Stretch (CH₃) 30852965Medium
C-H Symmetric Stretch (CH₃) 29982881Medium
C=O Stretch (Lactam) 17351667Very Strong
N-H Bend 15101451Medium
C-N Stretch 11801134Medium-Strong

Quantum chemical calculations, based on the results of geometry optimization and vibrational frequency analysis, can be used to predict various thermodynamic properties of a molecule in the gas phase. researchgate.net Standard thermodynamic functions such as heat capacity (Cp), entropy (S), and enthalpy (H) can be calculated at different temperatures. nist.gov These parameters are crucial for understanding the stability of the molecule and its behavior in chemical reactions under various thermal conditions. The calculations rely on the principles of statistical mechanics applied to the electronic, translational, rotational, and vibrational energy contributions of the molecule.

Table 4: Example Predicted Thermodynamic Parameters for this compound at 298.15 K and 1 atm (Note: These are illustrative values and not from a specific published study on this exact molecule.)

ParameterSymbolIllustrative Value
Total Entropy S385.5 J/mol·K
Heat Capacity (constant pressure) Cp175.2 J/mol·K
Enthalpy H35.8 kJ/mol
Zero-point vibrational energy ZPVE310.4 kJ/mol

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals from a quantum calculation into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.de This provides a chemically intuitive picture of bonding and allows for the quantitative analysis of electron delocalization. The analysis focuses on donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energetic importance of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each delocalization. rroij.com

Table 5: Illustrative Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis for this compound (Note: These are example values typical for such a structure and not from a specific published study on this exact molecule.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) N1 π* (C2-O)55.80n → π
LP (2) O σ (N1-C2)28.50n → σ
LP (2) O σ (C2-C3)25.10n → σ
σ (C2-C3) σ (N1-C6)5.25σ → σ
σ (N1-C6) σ (C5-C6)4.90σ → σ*

In Silico Conformational Search and Energy Landscapes

An in silico conformational search is a fundamental computational procedure used to identify the low-energy, three-dimensional arrangements of a molecule. For a molecule like this compound, which contains a flexible six-membered ring and a rotatable isopropyl group, understanding its conformational preferences is crucial. The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.netresearchgate.net

Computational methods, such as those based on density functional theory (DFT), are employed to calculate the energies of different conformers. researchgate.net For instance, the B3LYP/6-311G(d,p) level of theory is a common method for geometry optimization and energy calculation. researchgate.netbohrium.com The resulting energy landscape maps the potential energy of the molecule as a function of its geometry, revealing the most stable conformers (local and global minima) and the energy barriers between them.

The analysis of substituted piperidin-4-ones has shown that the orientation of substituents (axial vs. equatorial) significantly impacts stability. dntb.gov.ua For this compound, the isopropyl group at the C3 position can exist in either an equatorial or an axial position, with the equatorial conformation generally being more stable due to reduced steric hindrance. researchgate.net The conformational space is further complicated by the rotation of the C-N and C-C bonds of the side chain. Advanced algorithms, such as those used in software like iCon or OMEGA, systematically explore these degrees of freedom to generate a representative ensemble of low-energy conformations. frontiersin.org

Table 1: Theoretical Conformational Analysis Parameters This table presents typical parameters and methods used in the conformational analysis of piperidine-like molecules. Specific values for this compound would require a dedicated computational study.

Parameter Method/Software Typical Basis Set Purpose
Geometry Optimization Gaussian, LigandScout B3LYP/6-31G* To find the lowest energy conformation. acs.org
Conformational Search OMEGA, iCon MMFF94 (Force Field) To explore possible 3D structures. frontiersin.org
Energy Calculation DFT, Hartree-Fock 6-311++G(d,p) To determine the stability of each conformer. researchgate.net

Computational Modeling of Molecular Interactions

Computational modeling is essential for understanding how a molecule like this compound might interact with biological macromolecules, such as proteins or enzymes. These interactions are the foundation of a molecule's biological activity.

The piperidinone core is considered a "privileged scaffold" in medicinal chemistry because it can be modified to interact with a wide range of biological targets. frontiersin.orgnih.gov Computational approaches are key to exploring how to derivatize this scaffold. Ligand design principles often involve:

Scaffold Hopping: Replacing a central molecular core with another that preserves the geometric arrangement of key functional groups. For example, a phenyl ring in a known ligand might be replaced with a pyridinone scaffold to improve properties like solubility or hydrogen bonding capacity. frontiersin.orgnih.gov

Fragment-Based Design: The piperidinone scaffold can be combined with other molecular fragments known to interact with specific subpockets of a target's binding site. nih.gov

Theoretical studies, such as Hetero-Diels-Alder reaction modeling, can anticipate the feasibility and outcomes of synthetic routes for creating diverse piperidinone-based libraries for screening. researchgate.net

In silico tools are widely used to predict and rationally modulate the physicochemical properties of drug candidates. For derivatives of this compound, these properties are critical for their performance. Key properties and the computational methods to assess them include:

Lipophilicity (LogP): This property affects a molecule's solubility, permeability, and metabolic stability. Quantum chemical methods can be used to calculate LogP values for designed derivatives. researchgate.net

Hydrogen Bonding: The lactam group (-C(=O)-NH-) in the piperidin-2-one ring is a key site for hydrogen bonding, acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). Computational models can predict the strength and geometry of these potential interactions. drugdesign.org

By systematically modifying the scaffold (e.g., adding polar groups or changing substituents), chemists can use computational predictions to fine-tune these properties for optimal molecular performance.

Table 2: Predicted Physicochemical Properties for Modified Scaffolds This table illustrates how computational predictions guide the modification of a scaffold like piperidinone. The data is representative and based on general principles reported in the literature.

Scaffold Modification Predicted LogP Change Predicted Solubility Change Rationale
Addition of Hydroxyl (-OH) group Decrease Increase Increases polarity and H-bonding capacity. nih.gov
Addition of Methoxy (-OCH3) group Minor Increase Minor Decrease Increases size with limited change in polarity. drugdesign.org
Replacement of Phenyl with Pyridinone Decrease Increase Introduces a nitrogen atom, enhancing H-bond acceptance. frontiersin.org

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational methods are invaluable for deriving SAR at a molecular level. For a series of analogs based on the this compound scaffold, this involves:

Synthesizing or computationally building a library of related compounds with varied substituents.

Assessing their biological activity (e.g., IC50 values) through in vitro assays.

Using computational models to correlate structural features with activity.

For example, SAR studies on piperidine-based inhibitors have shown that the stereochemistry and substitution position on the piperidine ring are often crucial for potency. nih.gov Modifications at different positions of the piperidinone ring can be systematically explored to determine which substitutions lead to enhanced activity. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build mathematical relationships between chemical structures and biological activity, allowing for the prediction of potency for new, unsynthesized compounds. researchgate.netmdpi.comudd.cl

Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, binds to the active site of a macromolecular target like an enzyme or receptor. tandfonline.com The process involves:

Obtaining the 3D structure of the target protein, often from crystallographic data.

Generating a set of low-energy conformations for the ligand.

"Docking" these conformations into the target's binding site and scoring them based on how well they fit and the quality of their intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

For instance, piperidinone-based inhibitors have been successfully designed to target the MDM2-p53 protein-protein interaction. acs.org Docking studies revealed that three hydrophobic parts of the piperidinone ligand could fit into three hydrophobic pockets of MDM2, mimicking the natural interaction. acs.org Such studies provide a visual and energetic hypothesis for the binding mode, which can then be validated experimentally. Molecular dynamics (MD) simulations can further refine these binding poses and assess the stability of the ligand-protein complex over time. researchgate.netnih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Piperidin-4-one

Applications of 3 Propan 2 Yl Piperidin 2 One As a Versatile Molecular Scaffold

Role as a Building Block in Complex Organic Synthesis

The utility of chiral lactams as synthons for creating complex molecular architectures, particularly in the enantioselective synthesis of natural products, is well-established. The 3-(propan-2-yl)piperidin-2-one scaffold, possessing a defined stereocenter, serves as an excellent starting material for constructing molecules with multiple chiral centers, ensuring precise control over the final product's stereochemistry.

The synthesis of piperidine (B6355638), indolizidine, and quinolizidine alkaloids often relies on chiral lactam precursors. nih.govacs.org For instance, phenylglycinol-derived δ-lactams, which share the core piperidin-2-one structure, have been instrumental in the asymmetric synthesis of a wide array of alkaloids. nih.govresearchgate.net The strategy typically involves the stereocontrolled introduction of substituents onto the lactam ring, followed by reduction and further cyclization reactions. The isopropyl group at the C3 position of this compound can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of specific diastereomers. This approach has been successfully applied to the synthesis of various biologically active compounds, as illustrated by the examples in the table below.

Table 1: Examples of Alkaloids Synthesized from Chiral Lactam Precursors

Alkaloid Class Biological Relevance Precursor Type
(R)-Coniine Piperidine Potent neurotoxin Phenylglycinol-derived δ-lactam
(2R,6R)-Solenopsin A Piperidine Venomous alkaloid from fire ants Phenylglycinol-derived δ-lactam
(3R,5S,8aS)-Monomorine I Indolizidine Trail pheromone of the Pharaoh ant Phenylglycinol-derived δ-lactam

These syntheses underscore the value of chiral piperidone scaffolds as foundational elements for building stereochemically complex natural products. researchgate.netrsc.org The principles demonstrated with these related lactams are directly applicable to this compound, positioning it as a key intermediate for accessing novel and known bioactive molecules.

Precursor for the Development of Novel Heterocyclic Systems

The reactivity of the lactam ring in this compound allows it to serve as a versatile precursor for a diverse range of novel heterocyclic systems. The amide bond can be cleaved, or the ring can be expanded or fused with other rings to generate new scaffolds of interest in medicinal chemistry and materials science.

One common strategy involves using the piperidone core to construct spiro-heterocycles. For example, piperidones can react with diols or mercaptoethanol to yield dioxaaza or oxathiaza spiro derivatives. tandfonline.com Similarly, 1,3-dipolar cycloaddition reactions using piperidone derivatives, such as benzoylhydrazones, with nitrilimines can produce complex spiro[4.5]decane systems containing triazole rings. sciencepg.comtubitak.gov.trarcjournals.org These reactions create highly functionalized, three-dimensional structures from a simple piperidone starting material.

Table 2: Synthesis of Spiro-Heterocycles from Piperidone Derivatives

Piperidone Derivative Reagent(s) Resulting Heterocyclic System
N-substituted-4-piperidones Propane-1,2-diol Dioxaaza spiro[4.5]decane
N-substituted-4-piperidones Mercaptoethanol Oxathiaza spiro[4.5]decane

Furthermore, the lactam functionality can be manipulated to build fused heterocyclic systems. Multicomponent reactions (MCRs) provide an efficient route to complex piperidine-based structures by combining three or more starting materials in a single step. researchgate.netnih.govnih.govmdpi.compnu.ac.ir The this compound scaffold is an ideal candidate for such reactions, where the existing ring and stereocenter can be incorporated into a larger, more complex fused system, thereby rapidly generating novel molecular entities.

Enabling Compound for Chemical Library Synthesis and Diversity-Oriented Synthesis

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for exploring chemical space and discovering new biologically active molecules. nih.govwikipedia.orgajrconline.orgijpsonline.comresearchgate.net These approaches aim to create large collections of structurally diverse compounds, known as chemical libraries. This compound, with its defined stereochemistry and multiple points for diversification, is an excellent scaffold for DOS.

The core principle of DOS involves using a common starting material and subjecting it to a series of branching reaction pathways to generate a library of compounds with diverse skeletons and stereochemistries. The functional groups of this compound—the N-H, the carbonyl, and the adjacent methylene (B1212753) and methine groups—provide handles for introducing diversity.

Possible Diversification Points on the this compound Scaffold:

N-alkylation/acylation: The nitrogen atom can be functionalized with a wide range of substituents.

α-Functionalization: The carbon atom adjacent to the carbonyl group can be alkylated or otherwise modified.

Carbonyl Chemistry: The carbonyl group can be converted to a thiocarbonyl, an imine, or reduced to an alcohol.

Ring-opening/Rearrangement: The lactam ring can be opened to yield linear amino acids or rearranged to form different heterocyclic cores.

By systematically applying different reaction sequences at these positions, a single chiral scaffold can give rise to a multitude of unique structures, significantly increasing the probability of identifying compounds with desired biological activities.

Design of Molecular Probes for Fundamental Biological Investigations

Molecular probes are essential tools for studying biological systems, allowing researchers to investigate the function and behavior of proteins and other biomolecules. The piperidine scaffold is a common motif in many biologically active compounds and approved drugs, making its derivatives attractive candidates for the design of new molecular probes. nih.govresearchgate.net

Elucidation of Molecular Recognition Processes (In Vitro and Mechanistic Focus)

Derivatives of this compound can be designed to act as probes for studying molecular recognition events, such as the binding of a ligand to a protein's active site. The isopropyl group provides a distinct steric and lipophilic feature that can influence binding affinity and selectivity. By synthesizing a series of analogs with systematic modifications to the piperidone core, researchers can perform structure-activity relationship (SAR) studies to understand the key interactions that govern molecular recognition.

Computational methods, such as molecular docking, are often used to predict how these molecules might bind to a target protein. nih.govrsc.org These studies can guide the synthesis of more potent and selective inhibitors or probes. For example, docking studies of piperidine derivatives with targets like pancreatic lipase and sigma receptors have revealed key hydrogen bonding and hydrophobic interactions that are crucial for binding. nih.govmdpi.com A similar approach could be applied to derivatives of this compound to design probes for specific enzymes or receptors. These probes could be further modified with reporter groups (e.g., fluorescent tags) to allow for their detection and quantification in biochemical assays. The selective binding of such probes can help elucidate the function of target proteins and validate them as potential drug targets. wikipedia.org

Table 3: Potential Applications of this compound Derivatives as Molecular Probes

Biological Target Class Probe Design Strategy Information Gained
Enzymes (e.g., Lipases, Proteases) Synthesis of analogs that mimic the substrate or transition state. mdpi.com Elucidation of enzyme mechanism, identification of active site residues.
G-Protein Coupled Receptors (GPCRs) Creation of ligands with high affinity and selectivity for a specific receptor subtype. nih.gov Mapping of the ligand-binding pocket, understanding receptor activation.
Ion Channels Design of molecules that block or modulate channel activity. Investigation of channel gating mechanisms and physiological roles.

Applications in Catalyst Design and Ligand Development

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. nih.govnih.govyoutube.com The rigid, chiral scaffold of this compound makes it an intriguing candidate for development into a novel class of chiral ligands.

The lactam contains two potential coordination sites for a metal center: the nitrogen atom and the carbonyl oxygen. This allows it to potentially act as a bidentate ligand. The stereocenter at the C3 position, with its bulky isopropyl group, can create a chiral environment around the coordinated metal, which can induce enantioselectivity in a catalytic reaction.

While direct applications of this compound as a ligand are not yet widely reported, the principles of chiral ligand design suggest its potential. rsc.org By modifying the scaffold, for example, by introducing additional coordinating groups (e.g., phosphines, oxazolines) at the nitrogen or at the C4/C5 positions, it would be possible to create a new family of "privileged ligands." researchgate.netresearchgate.netnih.gov These new ligands could find applications in a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, allylic alkylations, and C-H functionalization reactions. The modular nature of the synthesis would allow for the fine-tuning of the ligand's steric and electronic properties to optimize reactivity and selectivity for a specific catalytic process. The development of lactam-based ligands represents a promising area for future research in asymmetric catalysis. nih.gov

Q & A

Basic Question: What are the IUPAC-recommended nomenclature guidelines for confirming the structural identity of 3-(Propan-2-yl)piperidin-2-one?

Answer:
The IUPAC PIN (Preferred IUPAC Name) system prioritizes ring numbering over substituent position in heterocyclic compounds. For this compound, the piperidine ring is numbered to assign the ketone group (-2-one) the lowest possible locant, followed by the isopropyl substituent (3-(propan-2-yl)). Structural confirmation should combine spectroscopic data (e.g., 13C^{13}\text{C} NMR for carbonyl identification at ~210 ppm) with crystallographic validation using programs like SHELXL for bond-length and angle analysis .

Basic Question: What are the recommended synthetic routes for this compound?

Answer:
Synthesis typically involves cyclization or functionalization of piperidine precursors. For example:

  • Route 1 : Intramolecular cyclization of a β-ketoamide intermediate under acidic conditions (e.g., HCl/EtOH, reflux).
  • Route 2 : Reductive amination of 2-oxopiperidine with isopropyl ketone using NaBH3_3CN.
    Key parameters include solvent polarity (to stabilize intermediates) and temperature control to minimize side reactions. Reaction progress should be monitored via TLC or LC-MS .

Basic Question: How should researchers handle spills or contamination involving this compound?

Answer:

  • Containment : Use inert absorbents (e.g., vermiculite) to collect solid spills. Avoid water to prevent dissolution and environmental release.
  • Disposal : Seal contaminated materials in chemically resistant containers and dispose via licensed hazardous waste facilities.
  • Safety Protocols : Wear nitrile gloves and goggles; ensure fume hood ventilation during cleanup. Refer to GHS guidelines for non-hazardous but reactive compounds .

Advanced Question: How can computational modeling optimize reaction conditions for synthesizing this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and intermediate stability. For example:

  • Solvent Effects : Simulate solvation-free energies to select solvents that stabilize charged intermediates (e.g., DMF for polar transition states).
  • Catalyst Screening : Calculate activation energies for Pd-catalyzed amination vs. organocatalytic pathways.
    Validate predictions with kinetic studies (e.g., Arrhenius plots) and compare experimental/theoretical yields .

Advanced Question: What analytical techniques resolve discrepancies between NMR and X-ray crystallography data for structural elucidation?

Answer:

  • Case Study : If NMR suggests a planar carbonyl group but X-ray shows slight pyramidalization:
    • Perform 17O^{17}\text{O} NMR to assess electron density distribution.
    • Use SHELXL refinement with Hirshfeld surface analysis to evaluate crystal packing effects.
    • Cross-validate with IR spectroscopy (C=O stretch ~1680 cm1^{-1}) and DFT-optimized geometries .

Basic Question: What purity assessment methods are critical for this compound in pharmaceutical research?

Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities at 254 nm.
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
  • Melting Point : Consistency (±2°C) indicates crystalline purity.
    Reference standards should align with pharmacopeial guidelines (e.g., USP-NF) for API impurities .

Advanced Question: How can researchers design kinetic studies to investigate the compound’s stability under varying pH conditions?

Answer:

  • Experimental Design :
    • Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.
    • Sample aliquots at intervals (0, 24, 48 hrs) for LC-MS quantification.
  • Data Analysis :
    • Plot degradation rate vs. pH to identify instability thresholds.
    • Use Eyring equations to calculate activation parameters (ΔH‡, ΔS‡).
      Include control experiments to rule out photolytic or oxidative degradation .

Advanced Question: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression in real time.
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) via response surface methodology.
  • Crystallization Control : Seed batches with characterized crystals to ensure consistent polymorphism.
    Statistical tools (e.g., ANOVA) quantify variability sources (e.g., raw material impurities) .

Basic Question: What safety protocols are essential for handling this compound in biological assays?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and solution preparation.
  • Waste Management : Deactivate biologically active residues with 10% bleach before disposal.
    Refer to SDS sections on emergency procedures for inhalation or dermal exposure .

Advanced Question: How can researchers validate the compound’s hypothesized metabolic pathways using isotopic labeling?

Answer:

  • Isotope Tracers : Synthesize 13C^{13}\text{C}-labeled this compound at the ketone position.
  • In Vitro Studies : Incubate with liver microsomes and analyze metabolites via HRMS.
  • Data Interpretation : Track isotopic patterns to distinguish phase I (oxidation) vs. phase II (conjugation) metabolites. Compare with in silico predictions (e.g., MetaSite software) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Propan-2-yl)piperidin-2-one
Reactant of Route 2
3-(Propan-2-yl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.